molecular formula C14H19NO3 B7474204 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-dimethylpropanamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-dimethylpropanamide

Cat. No. B7474204
M. Wt: 249.30 g/mol
InChI Key: SZHGAMIFNIVOKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-dimethylpropanamide, also known as DBZP, is a chemical compound that has recently gained attention in scientific research for its potential therapeutic benefits.

Mechanism of Action

The exact mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-dimethylpropanamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-dimethylpropanamide has also been shown to interact with the GABA-A receptor, which plays a role in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
Studies have shown that N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-dimethylpropanamide has a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-dimethylpropanamide has also been shown to reduce pain by inhibiting the activity of certain pain receptors in the brain. Additionally, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-dimethylpropanamide has been shown to have anxiolytic effects, reducing anxiety and stress in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-dimethylpropanamide in lab experiments is its relatively low toxicity. It has been shown to have a high LD50, indicating that it is relatively safe for use in animal studies. However, one limitation of using N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-dimethylpropanamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-dimethylpropanamide. One area of interest is its potential use in treating psychiatric disorders such as depression and anxiety. Another area of interest is its potential use in treating chronic pain conditions. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-dimethylpropanamide and its potential interactions with other drugs and neurotransmitters.

Synthesis Methods

The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-dimethylpropanamide involves the reaction of 2,2-dimethylpropanoyl chloride with 3,4-methylenedioxyphenol in the presence of a base such as sodium hydroxide. This reaction results in the formation of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-dimethylpropanamide as a white solid with a melting point of 131-133°C.

Scientific Research Applications

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-dimethylpropanamide has been studied for its potential therapeutic benefits in various areas of research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-dimethylpropanamide has also been studied for its potential use in treating depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)13(16)15-10-5-6-11-12(9-10)18-8-4-7-17-11/h5-6,9H,4,7-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHGAMIFNIVOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-dimethylpropanamide

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